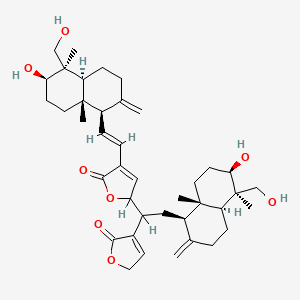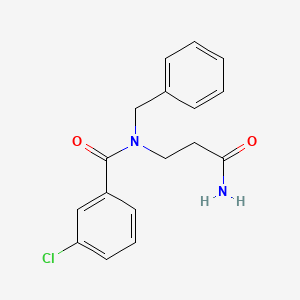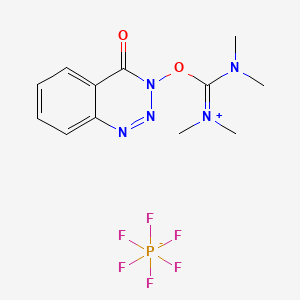
Bisandrographolide
Overview
Description
Synthesis Analysis
The synthesis of bisandrographolide involves isolating it from the aerial parts of Andrographis paniculata. A notable method described involves the extraction and purification of novel bis-andrographolide ethers alongside other compounds from the plant, highlighting the complexity and efficiency of natural product extraction techniques (Reddy et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic methods, including NMR and IR spectroscopy. These studies provide insight into the compound's stereochemistry and functional groups, essential for understanding its reactivity and biological activity (Cava et al., 1965).
Chemical Reactions and Properties
Research on this compound also explores its chemical reactivity, including oxidation reactions that yield various derivatives. These studies reveal the compound's functional groups' reactivity, which is crucial for synthetic modification and the development of this compound-based therapeutics (Mathad et al., 2006).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are investigated to better understand its pharmacokinetic profile and formulation potential. High-speed counter-current chromatography has been used to separate this compound from other diterpenes, indicating its distinct physical characteristics and purity requirements for research and application purposes (Qizhen et al., 2003).
Chemical Properties Analysis
The chemical properties of this compound, including its acid-base behavior, reactivity towards various reagents, and stability under different conditions, are crucial for its application in drug development. Synthesis and structural modification studies aim to enhance its biological activity and stability, providing valuable insights into its mechanism of action and therapeutic potential (Ren-fa, 2005).
Scientific Research Applications
Bisandrographolide has been identified as a promising drug molecule against diphtheria. Molecular docking and dynamics simulation studies have highlighted its potential effectiveness against the diphtheria toxin, especially due to its favorable pharmacokinetic properties and lack of AMES toxicity (Al-Khayri et al., 2023).
This compound E, a type of this compound, selectively activates different TRPV channels and protects cardiomyocytes from hypoxia-reoxygenation injury. Its unique chemical structure contributes to its biological activity (Gao et al., 2019).
A novel 15-spiro diterpenoid dimer this compound G has shown potent inhibitory activity against human carboxylesterase 2, suggesting its potential as a human CES 2 inhibitor for developing new drugs (Sun et al., 2020).
This compound A has been identified as a potential antiviral compound against Zika virus using computational docking simulation. It exhibits good binding with the target protein and has lower AMES toxicity, indicating its potential as a phytopharmaceutical for Zika virus treatment (Thirumoorthy et al., 2021).
This compound compounds isolated from Andrographis paniculata have shown anti-HIV activity, highlighting their potential in antiviral research (Reddy et al., 2005).
This compound has demonstrated efficacy in treating rheumatoid arthritis. In silico docking studies suggest that it can potentially serve as an alternative to disease-modifying anti-rheumatic drugs with fewer adverse effects (Tarachand et al., 2022).
In cancer research, this compound has shown potential as an anti-cancer agent. Studies have explored its effects on breast cancer cell proliferation, suggesting mechanisms involving inhibition of COX-2 expression and angiogenesis (Peng et al., 2018).
This compound has also been studied for its neuroprotective properties, with evidence suggesting its potential utility in treating neuroinflammatory conditions (Wong et al., 2016).
Additionally, this compound has been investigated for its role in inhibiting non-small cell lung cancer cell proliferation by activating the mitochondrial apoptosis pathway and reprogramming glucose metabolism (Chen et al., 2021).
Further research has examined its anti-inflammatory properties, particularly in reducing chemokine up-regulation in the context of neuroinflammation (Wong et al., 2016).
The metabolic effects of this compound have been studied, suggesting its role in modulating glucose metabolism and contributing to its diverse therapeutic effects in various diseases (Burgos et al., 2020).
Its potential in dermatology has been explored, particularly in preventing UV-induced skin photoaging through antioxidant and anti-inflammatory activities (Zhan et al., 2016).
Mechanism of Action
Target of Action
Bisandrographolide, also known as this compound A (BAA), is a compound derived from the plant Andrographis paniculata . The primary target of BAA is the TRPV4 channels . These channels are part of the transient receptor potential superfamily of ion channels . Activation of these channels by BAA might play a role in some of the reported effects of Andrographis extract in traditional medicine .
Mode of Action
BAA activates TRPV4 channels with an EC50 of 790–950 nM . BAA can activate the channel in a membrane-delimited manner . This interaction with its targets leads to changes in the cellular environment, potentially influencing various biological processes.
Biochemical Pathways
It is known that andrographolide, a related compound, acts on many inflammation-related signaling pathways Given the structural similarity, it is plausible that BAA may also influence similar pathways
Pharmacokinetics
Research on andrographolide, a related compound, suggests that innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles can enhance bioavailability and target-specific delivery
Result of Action
It is known that activation of trpv4 channels can have various effects depending on the cellular context . Given that BAA activates these channels, it may have diverse effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of BAA may be influenced by various environmental factors. For instance, the plant Andrographis paniculata, from which BAA is derived, is used in traditional medicine to ‘cool’ and relieve internal heat, inflammation, and pain . This suggests that the effects of BAA may be influenced by the internal environment of the body.
properties
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWOZANSOUSAY-LZBAHHAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)




![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)